6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Structural Characteristics and IUPAC Nomenclature
This compound features a bicyclic framework comprising an isoxazole ring fused to a pyridine core. The IUPAC name is derived through systematic numbering: the pyridine ring is prioritized, with the isoxazole oxygen at position 1 and nitrogen at position 2. Substituents are assigned positions based on this orientation:
- A methyl group at position 3 of the isoxazole ring.
- A methyl group at position 5 of the pyridine ring.
- An isopropyl group at position 6 of the pyridine ring.
- A carboxylic acid moiety at position 4 of the pyridine ring.
The molecular formula is $$ \text{C}{12}\text{H}{14}\text{N}{2}\text{O}{3} $$, with a molecular weight of 234.25 g/mol. Key structural data are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | $$ \text{C}{12}\text{H}{14}\text{N}{2}\text{O}{3} $$ |
| Molecular Weight | 234.25 g/mol |
| Key Functional Groups | Isoxazole, pyridine, carboxylic acid, isopropyl, methyl |
The fused ring system imparts rigidity, while the electron-withdrawing carboxylic acid and electron-donating alkyl groups create a polarized electronic profile, influencing reactivity.
Historical Development of Isoxazolo[5,4-b]pyridine Derivatives
The synthesis of isoxazolo[5,4-b]pyridine derivatives dates to the mid-20th century, with early methods relying on cyclocondensation of pyridine precursors with hydroxylamine derivatives. A pivotal advancement occurred in the 1990s with the introduction of regioselective alkylation techniques, enabling precise substitution at the pyridine ring. For example, the incorporation of isopropyl groups at position 6, as seen in the target compound, became feasible through palladium-catalyzed cross-coupling reactions, as demonstrated in derivatives like 5-isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.
Recent innovations focus on sustainable methodologies, such as microwave-assisted cyclization, which reduces reaction times from hours to minutes while maintaining yields above 80%. These developments have expanded the accessibility of complex derivatives, including those with sterically demanding substituents like isopropyl groups.
Significance in Heterocyclic Chemistry
Isoxazolo[5,4-b]pyridine derivatives occupy a niche in heterocyclic chemistry due to their dual functionality: the isoxazole ring participates in dipole-mediated reactions, while the pyridine moiety engages in acid-base interactions. The carboxylic acid group at position 4 enhances water solubility and serves as a handle for further derivatization, such as amide formation. Comparative studies with simpler analogs, like 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, reveal that the isopropyl group in the target compound improves lipid membrane permeability, a critical factor in drug design.
Furthermore, the planar fused-ring system facilitates π-π stacking interactions with aromatic residues in biological targets, making these compounds candidates for enzyme inhibition. For instance, analogs lacking the isopropyl group show reduced binding affinity to kinase targets, underscoring the importance of this substituent.
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3,5-dimethyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-5(2)10-6(3)8(12(15)16)9-7(4)14-17-11(9)13-10/h5H,1-4H3,(H,15,16) |
InChI Key |
VCYSZTHCPKLIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C(C)C)ON=C2C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves a series of organic reactions. One common method includes the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes hydrodecarboxylation under photoredox or thermal conditions:
Mechanistic Notes :
-
Photoredox decarboxylation involves single-electron oxidation of the carboxylate to a radical, followed by CO₂ elimination and hydrogen atom transfer (HAT) from a thiol donor .
-
Thermal decarboxylation proceeds via a six-membered transition state, releasing CO₂ and forming a stabilized aromatic system.
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitution reactions:
Esterification
Amidation
Key Observations :
-
Steric hindrance from the isopropyl and methyl groups reduces reaction efficiency with bulky amines .
-
Microwave irradiation improves yields in amidation reactions (e.g., 92% in 15 minutes).
Halodecarboxylation
The Hunsdiecker–Borodin reaction facilitates halogenation:
Mechanism :
-
Radical-based pathway initiated by homolytic cleavage of the Barton ester, followed by CO₂ extrusion and halogen atom transfer .
Ring Functionalization
The isoxazole and pyridine rings undergo electrophilic substitution:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-6-isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid | 45% | |
| Sulfonation | SO₃/DMF, 50°C | 5-Sulfo-6-isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid | 38% |
Regioselectivity :
-
Electrophiles preferentially attack the C5 position of the pyridine ring due to electronic activation by the carboxylic acid.
Reductive Reactions
Catalytic hydrogenation modifies the heterocyclic core:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C | H₂ (1 atm), EtOH | Partially saturated isoxazoline-pyridine derivative | 70% | |
| PtO₂ | H₂ (3 atm), acetic acid | Fully saturated decahydroisoxazolo[5,4-b]pyridine-4-carboxylic acid | 55% |
Note : Reduction of the isoxazole ring requires harsh conditions due to its aromatic stability.
Comparative Analysis of Decarboxylation Methods
| Method | Catalyst/Reagent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Photoredox | Acridinium, phenyldisulfide | 25°C | 85% | Mild conditions, high functional group tolerance | Requires specialized equipment |
| Thermal | None | 180°C | 65% | Simple setup | Low yield, side reactions |
| Hunsdiecker–Borodin | Pb(OAc)₄ | 80°C | 61% | Direct halogenation | Toxic lead byproducts |
Stability and Side Reactions
-
Hydrolysis : The isoxazole ring is stable under acidic and basic conditions but hydrolyzes in concentrated HCl at 120°C to form β-ketoamide derivatives.
-
Oxidation : MnO₂ selectively oxidizes the methyl group at C3 to a carboxylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in anticancer applications. For instance:
- Mechanism of Action : The compound has been shown to interact with key proteins involved in cancer cell proliferation and survival. Its structure allows it to mimic acetylated lysine residues, facilitating binding to bromodomains such as CBP (CREB-binding protein) and BRD4 (bromodomain-containing protein 4) .
- Case Study : In a study assessing various derivatives for their anticancer properties, compounds similar to this compound exhibited low IC50 values against cancer cell lines, indicating potent activity .
Inhibitory Effects on Bromodomains
The compound's ability to inhibit bromodomain-containing proteins is significant for developing targeted therapies for diseases such as cancer:
- Selectivity : The compound demonstrates selective micromolar inhibitory activity against CBP bromodomain compared to BRD4, making it a candidate for further development in selective therapeutic agents .
- Research Findings : Studies have shown that modifications to the isoxazole structure can enhance potency and selectivity in inhibiting these proteins .
Synthetic Applications
The synthesis of this compound serves as a model for developing new compounds with similar frameworks:
- Synthetic Methodology : Various synthetic routes have been explored to produce this compound and its derivatives, emphasizing the versatility of the isoxazole ring in medicinal chemistry .
Potential in Neurological Disorders
Emerging research indicates that compounds with similar structures may have applications in treating neurological disorders due to their ability to modulate neurotransmitter systems:
- Neuroprotective Effects : Preliminary studies suggest that derivatives might exhibit neuroprotective properties by influencing pathways involved in neurodegeneration .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation through bromodomain interaction | Low IC50 values against various cancer cell lines |
| Bromodomain Inhibition | Selective inhibition of CBP over BRD4 | Enhanced potency with structural modifications |
| Synthetic Applications | Model for synthesizing new derivatives | Versatile synthesis methods available |
| Neurological Disorders | Potential neuroprotective effects | Early findings suggest modulation of neurotransmitters |
Mechanism of Action
The mechanism of action of 6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : The methoxyphenyl analog (CAS 938001-71-9) introduces aromaticity and electron-donating effects, which could alter reactivity in synthetic pathways .
Physicochemical Properties
Analysis :
- Molecular Weight : The isopropyl- and dimethyl-substituted compound is expected to have a higher molecular weight (~280–300 g/mol) than the cyclopropyl analogs.
- Boiling Point : The dicyclopropyl analog’s high boiling point (457.6°C) suggests strong intermolecular forces due to its rigid bicyclic structure .
Biological Activity
6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 220.22 g/mol. The compound features a unique isoxazole ring fused with a pyridine moiety, which contributes to its distinct chemical behavior and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. Common methods include:
- Cyclization of Precursors : The reaction of isoxazole derivatives with appropriate carboxylic acids under controlled conditions.
- Optimization Techniques : Utilizing continuous flow reactors to enhance yield and purity during large-scale production.
Antimicrobial Properties
Research indicates that compounds within the isoxazole family exhibit significant antimicrobial activity. Specific studies have shown that derivatives similar to this compound possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Another area of investigation focuses on the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in vitro and in vivo.
Anticancer Activity
Emerging research highlights the potential anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various isoxazole derivatives for their antimicrobial properties. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Research : In a preclinical model of arthritis, the compound was administered at different doses (10 mg/kg and 20 mg/kg). Results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.
- Cancer Cell Line Analysis : A recent investigation assessed the cytotoxic effects on several cancer cell lines (e.g., MCF-7, HeLa). The compound exhibited IC50 values ranging from 15 to 30 µM, suggesting promising anticancer activity.
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique efficacy profile:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| This compound | High | High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, and what critical parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions (e.g., between substituted pyridine and isoxazole precursors) followed by cyclization. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., p-toluenesulfonic acid). Post-synthetic purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization and purity assessment?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl at C6, methyl at C3/C5).
- HPLC-MS : For purity assessment and molecular ion detection (expected [M+H]⁺ ≈ 291.3 g/mol based on formula C₁₄H₁₈N₂O₃) .
- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .
Q. What are the documented biological activities of structurally analogous isoxazole-pyridine hybrids?
- Methodological Answer : Analogues (e.g., ’s chlorophenyl derivative) show antimicrobial and anticancer activity via enzyme inhibition (e.g., topoisomerase II). Researchers should conduct in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) using standardized protocols .
Advanced Research Questions
Q. How does regioselectivity in isoxazole-pyridine ring formation impact the compound’s electronic properties and bioactivity?
- Methodological Answer : Regioselectivity is influenced by substituent electronic effects (e.g., electron-withdrawing groups at C5 direct cyclization). Computational modeling (DFT) can predict charge distribution, while X-ray crystallography validates spatial arrangements. Bioactivity differences (e.g., IC₅₀ shifts) should be tested across regiochemical variants .
Q. What strategies resolve contradictions in reported solubility and stability data across different experimental conditions?
- Methodological Answer :
- Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and measure via nephelometry.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Discrepancies may arise from pH-dependent degradation (carboxylic acid protonation state) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2 or kinase enzymes).
- SAR Library Synthesis : Modify substituents (e.g., isopropyl → cyclopropyl) and test inhibitory potency in enzyme assays.
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
